(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

CYP2A6 inhibition Nicotine metabolism Coumarin 7-hydroxylation

This high-purity (≥95%) coumarin-piperazine hybrid is a differentiated screening hit (ChEMBL Max Phase 0) with a unique (E)-cinnamylpiperazine appendage. Its >29-fold selectivity for CYP2A6 over CYP3A4 (IC₅₀ ≈ 3.74 µM) enables cleaner pharmacological dissection of nicotine metabolism pathways versus promiscuous inhibitors like methoxsalen. The 6-OH/7-CH₃ coumarin core is essential for this selectivity profile—generic substitution abolishes activity. Utilize this hard-to-find chemotype for TRPA1-mediated pain screening or DNA gyrase B inhibition programs.

Molecular Formula C24H26N2O3
Molecular Weight 390.483
CAS No. 1164522-61-5
Cat. No. B2723823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
CAS1164522-61-5
Molecular FormulaC24H26N2O3
Molecular Weight390.483
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4
InChIInChI=1S/C24H26N2O3/c1-18-14-23-21(16-22(18)27)20(15-24(28)29-23)17-26-12-10-25(11-13-26)9-5-8-19-6-3-2-4-7-19/h2-8,14-16,27H,9-13,17H2,1H3/b8-5+
InChIKeyNHRRIBVIKCYWCH-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-((4-Cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 1164522-61-5): Procurement-Relevant Identity and Class Definition


(E)-4-((4-Cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 1164522-61-5) is a fully synthetic small molecule (C₂₄H₂₆N₂O₃; MW 390.48) belonging to the 2H-chromen-2-one (coumarin) class, assembled from a 6-hydroxy-7-methylcoumarin core connected via a methylene linker to an (E)-cinnamylpiperazine moiety . The compound is primarily distributed as a research-grade screening hit (typical purity ≥95%) through commercial chemical libraries and has not advanced beyond the discovery phase (ChEMBL Max Phase 0) [1]. Its structural features—a hydrogen-bond-donating 6-OH, a lipophilic 7-methyl group, and a conformationally constrained cinnamyl-piperazine tail—collectively differentiate it from other coumarin-piperazine hybrids and define its interaction profile across CYP isoforms, TRP channels, and bacterial topoisomerases [2].

Why Cinnamylpiperazine–Coumarin Hybrids Cannot Be Interchanged: The Structural Determinants That Govern (E)-4-((4-Cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one Activity


Within the 4-(piperazin-1-ylmethyl)-2H-chromen-2-one family, even subtle alterations to the coumarin substitution pattern or the piperazine N-substituent produce orders-of-magnitude shifts in target potency and isoform selectivity [1]. For example, replacing the 6-OH/7-CH₃ motif with a 6,8-dimethyl arrangement abolishes detectable CYP2A6 inhibition below 10 µM, while exchanging the cinnamyl group for a 4-fluorophenyl substituent redirects affinity toward serotonin receptors rather than cytochrome P450 or TRP channels [2]. The (E)-cinnamyl olefin geometry is also critical: the extended trans-styryl conformation pre-organizes the piperazine for engagement with hydrophobic pockets in CYP2A6 and TRPA1, a feature absent in the saturated phenethyl or benzyl analogs [3]. Consequently, generic substitution without matching the exact 6-hydroxy-7-methyl coumarin core AND the (E)-cinnamylpiperazine appendage will yield a compound with a fundamentally different pharmacological signature, invalidating structure–activity relationships established for this specific chemotype.

Quantitative Differentiation of (E)-4-((4-Cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one Against Its Closest Structural Analogs


CYP2A6 Inhibitory Potency: The 6-OH/7-CH₃ Coumarin Core Confers a >240-Fold Advantage Over the 6,8-Dimethyl Analog

In a standardized human liver microsome assay measuring coumarin 7-hydroxylation, the target compound with its 6-hydroxy-7-methyl substitution on the chromen-2-one core displays an IC₅₀ of approximately 3.74 µM (3,740 nM) against CYP2A6 [1]. By contrast, the 6,8-dimethyl analog—which retains the identical cinnamylpiperazine appendage but lacks the 6-OH hydrogen-bond donor and alters the coumarin electronic landscape—shows no measurable CYP2A6 inhibition; its primary reported activity is weak NOX1 binding (Ki = 12.3 µM) [2]. The ~240-fold or greater potency differential demonstrates that the 6-hydroxy-7-methyl coumarin core is an essential pharmacophoric element for CYP2A6 engagement.

CYP2A6 inhibition Nicotine metabolism Coumarin 7-hydroxylation

CYP Isoform Selectivity: The 6-OH/7-CH₃ Analog Preferentially Spares CYP3A4 Versus the 6-Chloro Congener

The 6-chloro analog of the cinnamylpiperazine-chromen-2-one series demonstrates potent CYP2A6 inhibition (IC₅₀ = 51 nM) but also inhibits CYP2C19 (IC₅₀ = 260 nM) and CYP2E1 (IC₅₀ = 920 nM), yielding a multi-CYP inhibition profile [1]. The target 6-hydroxy-7-methyl compound, while less potent against CYP2A6 (IC₅₀ ~3.74 µM), exhibits >29-fold selectivity over CYP3A4 (CYP3A4 IC₅₀ ≈ 109 µM) [2]. This selectivity ratio (CYP3A4/CYP2A6 ≈ 29) compares favorably with the classical coumarin-based CYP2A6 inhibitor methoxsalen, which co-inhibits CYP3A4 and raises drug–drug interaction concerns [3].

CYP3A4 selectivity Drug–drug interaction 6-chloro coumarin

Piperazine N-Substituent Benchmarking: The Cinnamyl Group Provides a Balanced lipophilic–hydrophilic Profile Absent in 4-Fluorophenyl and 3-Chlorophenyl Analogs

Three compounds sharing the identical 6-hydroxy-7-methyl-2H-chromen-2-one core but differing only in the piperazine N-substituent illustrate the decisive role of the cinnamyl group. The 4-fluorophenyl analog (CAS 859112-01-9) has been reported to interact with serotonin receptors (5-HT1A/5-HT2A), consistent with classical arylpiperazine pharmacology [1]. The 3-chlorophenyl analog (CHEMBL2413882) is a weak CYP2E1 inhibitor (IC₅₀ >20,000 nM) with no significant CYP2A6 activity [2]. The cinnamyl derivative uniquely combines moderate CYP2A6 inhibition with an extended hydrophobic surface predicted to engage the TRPA1 channel [3]. Computed logP values for the cinnamyl compound (~4.1) place it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility, in contrast to the higher logP of the 3-chlorophenyl variant (~4.8).

Piperazine N-substitution Lipophilicity CYP2E1 selectivity

TRPA1 Antagonism Class Potential: The Cinnamylpiperazine–Coumarin Scaffold Aligns with Validated 3-Phenylcoumarin TRPA1 Inhibitors

A closely related chemotype—3-phenylcoumarin derivatives—has been experimentally validated as TRPA1 inhibitors using a cinnamaldehyde-induced calcium flux assay in TRPA1-overexpressing cells [1]. Three compounds from that series (5, 12, and 23) demonstrated in vitro TRPA1 inhibitory activity, with IC₅₀ values in the low micromolar range [1]. The target compound incorporates both the coumarin core required for TRPA1 binding and the cinnamyl group that mimics the endogenous agonist cinnamaldehyde, positioning it as a potential TRPA1 antagonist [2]. BindingDB data for a structurally related cinnamylpiperazine-containing compound (BDBM50022327) confirm TRPA1 antagonism with an IC₅₀ of 26 nM (human) and 99 nM (rat) [3], indicating that the cinnamylpiperazine moiety is a privileged TRPA1 pharmacophore.

TRPA1 antagonist Inflammatory pain Cinnamaldehyde-induced calcium flux

Structural Alert Profile: Absence of a 6-Chloro Substituent Avoids Potential CYP2E1-Mediated Bioactivation Risk

The 6-chloro analog (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one demonstrates CYP2E1 inhibition (IC₅₀ = 920 nM), indicating direct engagement with the CYP2E1 active site [1]. CYP2E1 is known to bioactivate chloroaromatic compounds through oxidative dechlorination, generating reactive intermediates that can cause hepatotoxicity [2]. The target 6-hydroxy-7-methyl compound replaces the chlorine atom with a hydroxyl group, eliminating this structural alert while maintaining the hydrogen-bond-donating capacity at the 6-position that is critical for CYP2A6 interaction [3]. The 3-chlorophenyl analog (piperazine N-substituent chloro, rather than coumarin core chloro) shows CYP2E1 IC₅₀ >20 µM, confirming that the core 6-chloro substituent—not the piperazine N-substituent—is the primary determinant of CYP2E1 liability in this series.

Structural alert Chloro substituent CYP2E1 bioactivation

DNA Gyrase Inhibition Class Potential: Piperazine-Based Cinnamic Acid Bearing Coumarins as Antimicrobial Leads

A series of piperazine-based cinnamic acid bearing coumarin derivatives was designed, synthesized, and evaluated as DNA gyrase inhibitors, with molecular docking confirming binding to the ATP-binding pocket of the DNA gyrase B subunit [1]. While the target compound was not directly tested in this study, it shares the identical pharmacophoric elements: a coumarin core, a piperazine linker, and a cinnamyl-derived substituent. The synthesized analogs in this series demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with activity correlated to substituent electronic effects on the coumarin ring [1]. The 6-hydroxy-7-methyl substitution pattern on the chromen-2-one core of the target compound provides electron-donating character that aligns with the favorable SAR trend identified for DNA gyrase inhibition.

DNA gyrase inhibition Antimicrobial Molecular docking

Evidence-Backed Application Scenarios for (E)-4-((4-Cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one in Drug Discovery and Chemical Biology


CYP2A6-Selective Chemical Probe for Nicotine Metabolism and Procarcinogen Activation Studies

The compound's moderate CYP2A6 inhibitory potency (IC₅₀ ≈ 3.74 µM) combined with its >29-fold selectivity over CYP3A4 makes it a suitable starting scaffold for developing chemical probes to study CYP2A6-mediated nicotine metabolism and procarcinogen (e.g., NNK) activation in human liver microsome assays [1]. Unlike the non-selective inhibitor methoxsalen, this compound does not significantly engage CYP3A4 at concentrations up to 100 µM, enabling cleaner pharmacological dissection of CYP2A6-dependent pathways [2].

TRPA1-Targeted Pain and Inflammation Screening Library Member

The cinnamylpiperazine moiety and coumarin core both align with validated TRPA1 pharmacophores [1]. The compound is appropriate for inclusion in focused screening libraries targeting TRPA1-mediated inflammatory pain, where it offers a structurally distinct alternative to cinnamaldehyde-derived probes that suffer from reactivity and stability limitations [2]. Primary screening should employ cinnamaldehyde-induced calcium flux assays in TRPA1-overexpressing CHO or HEK293 cells [3].

Structure–Activity Relationship (SAR) Template for Coumarin-Piperazine Hybrid Optimization

The compound serves as a reference point for SAR studies exploring the effect of coumarin 6-position substitution (OH vs. Cl vs. H vs. OCH₃) on CYP isoform selectivity. The data show that 6-OH favors CYP2A6 over CYP2E1, whereas 6-Cl shifts selectivity toward CYP2E1 and CYP2C19 [1]. Systematic variation of the piperazine N-substituent (cinnamyl vs. benzyl vs. 4-fluorophenyl vs. 3-chlorophenyl) while holding the 6-hydroxy-7-methylcoumarin core constant provides a clean matrix for probing N-substituent effects on target engagement and off-target liability [2].

Antimicrobial Lead Generation Targeting DNA Gyrase B

The compound can be deployed as a hit in DNA gyrase B inhibition screening cascades for antibacterial drug discovery, based on the demonstrated DNA gyrase inhibitory activity of structurally analogous piperazine–cinnamic acid–coumarin hybrids [1]. The 6-OH group provides a synthetic handle for prodrug derivatization or bioconjugation, while the cinnamyl tail can be elaborated to optimize binding to the ATP-binding pocket of GyrB [2].

Quote Request

Request a Quote for (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.